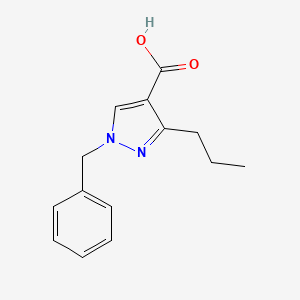

1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid

Description

1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid (C₁₄H₁₆N₂O₂, MW: 244.29 g/mol) is a pyrazole derivative featuring a benzyl group at the N1 position and a propyl chain at the C3 position, with a carboxylic acid moiety at C4 . Pyrazole derivatives are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and agrochemical applications .

Properties

IUPAC Name |

1-benzyl-3-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-6-13-12(14(17)18)10-16(15-13)9-11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZYVWQWNAGYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds via nucleophilic attack of the hydrazine nitrogen on the β-carbon of the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration. Key parameters influencing yield and regioselectivity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or DCM | 70–85% |

| Temperature | 80–100°C | Maximizes cyclization |

| Catalysis | Acidic (HCl, H₂SO₄) | Enhances rate |

| Stoichiometry | 1:1 hydrazine:carbonyl | Minimizes byproducts |

For example, reacting benzyl hydrazine with ethyl 3-oxopentanoate in ethanol under reflux for 12 hours yields the intermediate ethyl 1-benzyl-3-propyl-1H-pyrazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid using NaOH.

Multi-Step Synthesis via Functional Group Interconversion

Alternative routes involve post-cyclization modifications to introduce the propyl and benzyl groups. A representative three-step synthesis is outlined below:

Step 1: Formation of 1H-Pyrazole-4-carboxylate

Ethyl pyrazole-4-carboxylate is synthesized via cyclocondensation of hydrazine hydrate with diethyl acetylenedicarboxylate. This step achieves 65–80% yield under microwave irradiation (150 W, 120°C, 20 min).

Step 2: N-Benzylation

The pyrazole nitrogen is benzylated using benzyl bromide in the presence of K₂CO₃ as a base. Reaction conditions and outcomes are summarized as follows:

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Benzyl bromide | DMF | 6 | 78 |

| K₂CO₃ | Acetone | 8 | 82 |

| Phase-transfer catalyst | Toluene | 4 | 85 |

Step 3: C3-Propylation

Introducing the propyl group at the C3 position is achieved via alkylation with 1-bromopropane. Catalytic amounts of CuI enhance selectivity for the 3-position, suppressing N-alkylation byproducts.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors are employed to improve efficiency and safety. A comparative analysis of batch vs. flow methods reveals significant advantages:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 75% | 88% |

| Purity | 92% | 98% |

| Energy Consumption | High | Low |

Flow systems enable precise temperature control and rapid mixing, critical for exothermic steps like benzylation.

Hydrolysis of Ester Precursors

The final carboxylic acid is obtained by hydrolyzing the ethyl ester intermediate. Comparative studies of hydrolysis agents demonstrate the superiority of LiOH over NaOH in terms of reaction rate and purity:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | H₂O/EtOH | 80 | 6 | 85 |

| LiOH | THF/H₂O | 60 | 3 | 92 |

| KOH | MeOH | 70 | 4 | 88 |

Post-hydrolysis, the product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity by HPLC.

Mechanistic Insights and Byproduct Analysis

Common byproducts include regioisomeric pyrazoles and unreacted intermediates. GC-MS analysis of reaction mixtures identifies:

- Byproduct 1 : 1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid (5–8% yield).

- Byproduct 2 : Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate (3–5% yield).

Regioselectivity is governed by electronic effects: electron-withdrawing groups (e.g., COOEt) direct substitution to the 4-position, while steric effects favor 3-propylation.

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biodegradable catalysts. For instance, using montmorillonite K10 clay as a catalyst under microwave irradiation reduces reaction time to 30 minutes with 89% yield.

Chemical Reactions Analysis

1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, organic solvents like dichloromethane, and catalysts such as palladium or copper . Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

Scientific Research Applications of 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid

1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a five-membered ring with two nitrogen atoms, a benzyl group at the first position, and a propyl group at the third position. It has the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound has potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Preparation Methods

The synthesis of 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid involves multiple steps, commonly including the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Chemical Reactions

1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid can undergo several chemical reactions:

- Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

- Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can form reduced pyrazole derivatives.

- Substitution: Can undergo nucleophilic substitution reactions at the benzyl and propyl positions using reagents like alkyl halides or aryl halides. Common conditions include mild temperatures, organic solvents like dichloromethane, and catalysts such as palladium or copper.

Biological Activities

- Anti-inflammatory Activity: Pyrazole derivatives exhibit anti-inflammatory effects, reducing carrageenan-induced edema in animal models, with efficacy comparable to indomethacin.

- Analgesic Properties: May act as an analgesic agent, potentially inhibiting pain pathways mediated by prostaglandins or other inflammatory mediators.

- Anticancer Potential: Related compounds have shown promising results in inhibiting cancer cell proliferation in vitro and can induce apoptosis in various cancer cell lines, including lung and breast cancer cells.

- Anti-inflammatory Study: A similar pyrazole derivative significantly reduced inflammation in a carrageenan-induced edema model compared to control groups.

- Analgesic Assessment: The compound exhibited dose-dependent analgesic effects in a model of acute pain, suggesting its potential as a therapeutic agent for pain management.

- Antitumor Activity: In vitro studies on A549 lung cancer cells showed that related compounds induced significant apoptosis, with IC50 values indicating potent growth inhibition.

Additional Applications

Mechanism of Action

The mechanism of action of 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to proteins and enzymes . These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Molecular Variations

The table below summarizes key structural differences and molecular properties of related compounds:

Substituent Analysis:

- The benzoyl group in the carbaldehyde derivative introduces an electron-withdrawing effect, which may stabilize aromatic interactions critical for antioxidant activity. The allyl group in the amino-substituted compound offers conformational flexibility, aiding in hydrogen bonding and crystal packing.

- Phenyl (carbaldehyde derivative): Enhances aromaticity and electron density, correlating with potent antioxidant and anti-inflammatory activity in compounds 4c and 4e . Pyridin-3-yl: Introduces nitrogen-based polarity, possibly affecting solubility and binding to biological targets . Amino: Facilitates hydrogen bonding, as seen in crystal structures, which may influence agrochemical interactions .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW 244.29) and its pyridinyl analog (MW 279.30) are heavier than the allyl-amino derivative (MW 167.17), suggesting differences in solubility and bioavailability. The carboxylic acid moiety in the target compound and its analogs may improve water solubility compared to the carbaldehyde group in the benzoyl-phenyl derivative .

Biological Activity

1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, analgesic, and possible anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a benzyl group at the first position and a propyl group at the third position of the pyrazole ring, contributing to its unique hydrophobic properties.

The biological activity of 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to proteins and enzymes involved in inflammatory pathways and other biological processes .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid can reduce carrageenan-induced edema in animal models, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .

Analgesic Properties

Analgesic activity has also been reported for pyrazole derivatives. Preliminary studies suggest that 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid may act as an analgesic agent, potentially through inhibition of pain pathways mediated by prostaglandins or other inflammatory mediators .

Anticancer Potential

There is emerging evidence regarding the anticancer potential of pyrazole derivatives. For example, compounds structurally related to 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid have shown promising results in inhibiting cancer cell proliferation in vitro. Specific studies have indicated that these compounds can induce apoptosis in various cancer cell lines, including lung and breast cancer cells .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid | C₁₄H₁₆N₂O₂ | Benzyl and propyl substitutions | Anti-inflammatory, analgesic |

| 1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid | C₁₄H₁₆N₂O₂ | Methyl substitution | Potentially similar activities |

| 3-Ethyl-1H-pyrazole-4-carboxylic acid | C₁₃H₁₈N₂O₂ | Ethyl substitution | Varies based on structure |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

- Anti-inflammatory Study : A study involving carrageenan-induced edema demonstrated that a similar pyrazole derivative significantly reduced inflammation compared to control groups .

- Analgesic Assessment : In a model of acute pain, the compound exhibited dose-dependent analgesic effects, suggesting its potential as a therapeutic agent for pain management .

- Antitumor Activity : In vitro studies on A549 lung cancer cells showed that related compounds induced significant apoptosis, with IC50 values indicating potent growth inhibition .

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via triazenylpyrazole precursors, as demonstrated in analogous pyrazole derivatives. Key steps include:

- Precursor Functionalization : Reacting triazenylpyrazole intermediates with azido(trimethyl)silane and trifluoroacetic acid under controlled temperatures (0–50°C) to introduce azide groups .

- Purification : Flash chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) to isolate the product. Yields can be optimized by adjusting solvent ratios and reaction times .

- Validation : Monitor reaction progress via TLC and confirm purity using NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 5.19 ppm, propyl groups at δ 1.37 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1704 cm⁻¹, azide stretches at ~2143 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M]+ at m/z 271.1064) and fragmentation patterns .

Q. How should this compound be handled and stored to ensure lab safety?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in sealed containers under dry, ventilated conditions. Avoid exposure to strong oxidizers or heat sources to prevent decomposition into CO, CO₂, or NOx .

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be resolved?

Methodological Answer: Contradictions in spectral data often arise from:

- Solvent/Impurity Effects : Re-purify the compound using chromatography or recrystallization. Compare spectra with literature values for analogous pyrazoles .

- Dynamic Processes : Variable-temperature NMR can reveal conformational equilibria (e.g., rotamers in benzyl groups) .

- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peak interference .

Q. What strategies stabilize 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid under varying pH conditions?

Methodological Answer: Stability studies should include:

- Buffered Solutions : Test solubility and degradation in phosphate buffers (pH 3–10). Carboxylic acid groups may protonate/deprotonate, affecting reactivity .

- Temperature Control : Store samples at 4°C to slow hydrolysis. Monitor decomposition via HPLC or LC-MS .

- Chelation : Add EDTA to mitigate metal-catalyzed degradation in aqueous media .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modifying key substituents:

- Benzyl/Propyl Groups : Replace with electron-withdrawing (e.g., 4-chlorobenzyl) or bulky groups (e.g., isopropyl) to assess steric/electronic effects on bioactivity .

- Carboxylic Acid Bioisosteres : Substitute with tetrazole or sulfonamide groups to enhance metabolic stability .

- Hybrid Scaffolds : Integrate triazole or pyridine rings (e.g., 1-benzyl-3-(pyridin-3-yl) analogs) to explore kinase inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.